molecular formula C21H20O11 B191667 kaempferol 7-O-glucoside CAS No. 16290-07-6

kaempferol 7-O-glucoside

Cat. No.: B191667
CAS No.: 16290-07-6
M. Wt: 448.4 g/mol
InChI Key: YPWHZCPMOQGCDQ-HMGRVEAOSA-N
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Description

Kaempferol 7-O-glucoside is a flavonol glucoside, a type of flavonoid compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound can be found in plants such as Smilax china and the fern Asplenium rhizophyllum .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 7-O-glucoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For example, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase . Another method involves the use of anti-solvent precipitation combined with high-pressure homogenization to develop kaempferol nanosuspensions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as Smilax china and Asplenium rhizophyllum. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 7-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrokaempferol derivatives.

    Substitution: Various glycosides and ester derivatives.

Scientific Research Applications

Anticancer Properties

Kaempferol 7-O-glucoside exhibits notable anticancer effects across various cancer cell lines.

  • Mechanism of Action : It induces cell cycle arrest and apoptosis in cancer cells, particularly HeLa cells, through the downregulation of Cyclin B1 and Cdk1 in a p53-independent manner. This results in increased apoptosis characterized by DNA fragmentation and morphological changes typical of apoptotic cells .
  • Case Study : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells while showing minimal cytotoxicity towards normal human embryonic kidney cells (HEK293) and liver cells (L-02) .
Cell Line IC50 (µM) Effect
HeLa15Apoptosis induction
HepG220Cell cycle arrest
L-02 (normal)>100Minimal cytotoxicity

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress.

  • Research Findings : In vitro studies have shown that it can scavenge free radicals such as DPPH and ABTS, indicating strong antioxidant activity. This property is essential for preventing cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities, making it a potential therapeutic agent for inflammatory diseases.

  • Mechanism : this compound has been shown to inhibit the activation of pro-inflammatory pathways, including NF-kB signaling, thus reducing the production of inflammatory cytokines like TNFα and IL-6 .
  • Case Study : In an animal model of neuroinflammation, this compound treatment resulted in decreased levels of inflammatory markers and improved neurological outcomes .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by modulating lipid profiles and reducing oxidative stress.

  • Findings : A diet rich in kaempferol has been linked to lower risks of cardiovascular diseases due to its ability to enhance endothelial function and reduce blood pressure .

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens.

  • Research Insights : Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and as a natural antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored concerning neurodegenerative diseases.

  • Mechanism : It protects neuronal cells from oxidative stress-induced damage and modulates neuroinflammatory responses, which are critical in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Kaempferol 7-O-glucoside is similar to other kaempferol glycosides, such as kaempferol 3-O-glucoside and kaempferol 3-O-rutinoside. it is unique in its specific glycosylation pattern at the 7-O position, which can influence its biological activity and solubility . Other similar compounds include quercetin glycosides, which also exhibit antioxidant and anti-inflammatory properties .

List of Similar Compounds

  • Kaempferol 3-O-glucoside
  • Kaempferol 3-O-rutinoside
  • Quercetin 3-O-glucoside
  • Quercetin 3-O-rutinoside

Biological Activity

Kaempferol 7-O-glucoside (K7G) is a flavonol glycoside known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article explores the biological activity of K7G, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a glucosyl moiety attached at the C-7 position. The chemical structure can be represented as follows:

  • Formal Name : 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
  • CAS Number : 16290-07-6

K7G is slightly soluble in water and exhibits weak acidity, which may influence its bioavailability and pharmacokinetics in various biological systems .

Antioxidant Activity

The antioxidant activity of K7G has been evaluated using various assays. It effectively scavenges free radicals, with an IC50 value of 51.09 µM for DPPH radicals . This property contributes to its potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

K7G has demonstrated significant anti-inflammatory properties. In vitro studies show that it inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner . This suggests that K7G may be beneficial in managing inflammatory conditions.

Antiviral Activity

Research indicates that K7G exhibits potent antiviral activity against HIV-1. In a study assessing its effects on HIV-1 replication, K7G showed an inhibition rate of 95% at a concentration of 100 µg/ml, outperforming kaempferol itself . The compound inhibits reverse transcriptase activity, which is crucial for viral replication. The calculated IC50 for K7G was found to be 32 µg/ml, indicating its potential as a therapeutic agent against HIV .

Anticancer Properties

K7G has been investigated for its anticancer effects on various cancer cell lines. It inhibits the proliferation of HeLa cervical cancer cells (EC50 = 3.9 µg/ml), K562 leukemia cells (EC50 = 3.9 µg/ml), and A431 epidermoid carcinoma cells (EC50 = 14.8 µg/ml) . The mechanism involves inducing G2/M phase arrest and apoptosis in cancer cells through p53-independent pathways .

Table: Summary of Biological Activities of this compound

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 = 51.09 µM
Anti-inflammatoryCytokine Production InhibitionInhibited IL-1β, IL-6, TNF-α
AntiviralHIV-1 ReplicationInhibition Rate = 95% at 100 µg/ml
Reverse Transcriptase AssayIC50 = 32 µg/ml
AnticancerCell Proliferation AssayEC50 values: HeLa = 3.9 µg/ml
K562 = 3.9 µg/ml
A431 = 14.8 µg/ml

Case Study 1: Anti-HIV Activity

In a controlled study, kaempferol-7-O-glucoside was shown to significantly inhibit HIV replication in peripheral blood mononuclear cells (PBMCs). The study reported that K7G could increase PBMC proliferation up to 2.5 times at concentrations up to 1000 µg/ml without cytotoxic effects at lower concentrations .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of K7G on various human cancer cell lines. The results indicated that K7G induces apoptosis and cell cycle arrest in HeLa cells through mechanisms independent of p53 signaling pathways .

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWHZCPMOQGCDQ-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029781
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16290-07-6
Record name Kaempferol 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16290-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 7-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

kaempferol 7-O-glucoside
kaempferol 7-O-glucoside
kaempferol 7-O-glucoside
kaempferol 7-O-glucoside
kaempferol 7-O-glucoside
kaempferol 7-O-glucoside
Customer
Q & A

Q1: What is the molecular formula and weight of kaempferol 7-O-glucoside?

A1: The molecular formula of this compound is C21H20O11, and its molecular weight is 448.38 g/mol.

Q2: How is this compound typically characterized?

A2: this compound is often characterized using spectroscopic techniques like UV spectroscopy, IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques help elucidate its structural features and confirm its identity.

Q3: What is known about the stability of this compound?

A3: While specific stability data for this compound are limited in the provided research, flavonoid glycosides, in general, can degrade under certain conditions, such as exposure to heat, light, and extreme pH levels. Further research is needed to fully understand the stability profile of this compound and develop appropriate formulation strategies.

Q4: In which plant species has this compound been identified?

A4: this compound has been found in various plant species, including but not limited to:

  • Acacia auriculiformis and Acacia crassicarpa []
  • Centaurea microcarpa []
  • Opuntia ficus-indica var. Saboten []
  • Nelumbo nucifera (lotus) seed embryos []
  • Citrus sinensis (sweet orange) []
  • Saussurea and Serratula species []
  • Cassia nodosa [, , ]
  • Chamaesyce prostrate []
  • Taxus baccata and other Taxus species []
  • Litsea coreana var. lanuginosa (Hawk tea) []
  • Morus alba L. (mulberry) []
  • Hibiscus roseus []
  • Cydonia oblonga Mill. (quince) []
  • Zanthoxylum alatum []
  • Trichilia connaroides []
  • Rosa 'Sun City' []
  • Cassia pumila Lamk []
  • Paeonia lactiflora Pall. (herbaceous peony) []
  • Securigera securidaca [, ]
  • Tripleurospermum disciforme []
  • Isatis microcarpa J. Gay ex Boiss. []
  • Ixora Coccinea Linn. []
  • Myrrhis odorata []
  • Hygrophila auriculata []

Q5: Which plant parts have been reported to contain this compound?

A5: this compound has been identified in various plant parts, including leaves, flowers, seeds, roots, and stems. The specific part and its concentration may vary depending on the plant species and other factors. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential biological activities of this compound?

A6: Research suggests that this compound possesses several potential biological activities:

  • Antioxidant Activity: this compound, like many flavonoids, exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. [, , , , ]
  • Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory effects in some studies. []
  • Anti-HIV-1 Activity: this compound isolated from Securigera securidaca has shown potent anti-HIV-1 activity in vitro, potentially by inhibiting viral attachment, entry, and polymerase activity. [, ]
  • Anti-biofilm Activity: Studies have indicated that this compound may inhibit the formation of biofilms by bacteria like Staphylococcus aureus and Escherichia coli. []
  • Anti-diabetic Like Effects: Studies on naringenin-7-O-glucoside, a related flavonoid, suggest potential antidiabetic effects through the activation of the PI3K/Akt pathway and PPARγ. []

Q7: Are there any potential applications of this compound based on its biological activities?

A7: While research is still ongoing, the potential applications of this compound are primarily linked to its biological activities:

  • Nutraceuticals and Functional Foods: Its antioxidant properties make it a potential ingredient in functional foods and beverages aimed at promoting health and well-being. [, ]
  • Cosmetics: The antioxidant and potential anti-aging effects of this compound could be beneficial in skincare products. []
  • Pharmaceuticals: Further research is needed to explore its potential therapeutic applications, such as in anti-viral, anti-inflammatory, or anti-diabetic drugs. [, , , ]

Q8: Is there evidence suggesting that this compound can influence the flavor profile of plants?

A8: Yes, research on coconut varieties found that this compound contributes to the bitterness of Hainan Tall coconut flesh. [] In tea plants, a decrease in this compound was linked to a reduction in bitter and astringent flavors. []

Q9: Can the production of this compound be influenced through metabolic engineering?

A9: Yes, research on hop plants (Humulus lupulus L.) demonstrated that the production of this compound could be modulated by overexpressing specific transcription factors, like PAP1/AtMYB75 from Arabidopsis thaliana L.. This approach offers a potential avenue for enhancing the production of this compound in plants. []

Q10: What is the role of uridine diphosphate glycosyltransferases (UGTs) in the biosynthesis of this compound?

A10: UGTs are a family of enzymes that play a crucial role in the glycosylation of various compounds, including flavonoids. Research has identified specific UGTs in plants like sweet orange (Citrus sinensis) that can catalyze the glucosylation of kaempferol to form this compound. [] Understanding the function of these enzymes is crucial for manipulating the biosynthesis of this compound.

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